C23H28FN3O4S2
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Overview
Description
The compound with the molecular formula C23H28FN3O4S2 is a complex organic molecule that contains a variety of functional groups, including fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H28FN3O4S2 involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of N-(2-diethylaminoethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzene)sulfonyl]acetamide as a starting material . The synthesis typically involves:
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the benzothiazole ring.
Introduction of the Fluorobenzene Sulfonyl Group: This step involves the reaction of the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production, offering better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
C23H28FN3O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
C23H28FN3O4S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C23H28FN3O4S2 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
C23H28FN3O4S2: can be compared with other similar compounds to highlight its uniqueness:
N-(2-diethylaminoethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzene)sulfonyl]acetamide: Similar in structure but may have different functional groups or substituents.
Other Benzothiazole Derivatives: Compounds with similar core structures but different substituents, leading to variations in chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C23H28FN3O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S2/c1-32-16-13-21(23(29)25-19-5-3-2-4-6-19)26-22(28)17-11-14-27(15-12-17)33(30,31)20-9-7-18(24)8-10-20/h2-10,17,21H,11-16H2,1H3,(H,25,29)(H,26,28)/t21-/m0/s1 |
InChI Key |
KBHTWOOXIMCZIA-NRFANRHFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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